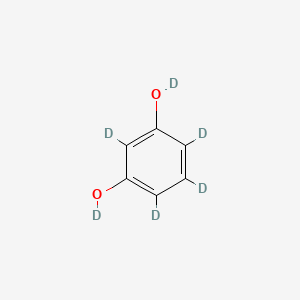

1,3-Dihydroxybenzene-d6

Overview

Description

1,3-Dihydroxybenzene-d6 (CAS RN: 70938-00-0), also known as resorcinol-d6, is a deuterated derivative of 1,3-dihydroxybenzene (resorcinol). Its molecular formula is C6D4(OD)2 (or C6D6O2), with a molecular weight of 116.14–116.15 . This compound is isotopically labeled with six deuterium atoms (98 atom% D), replacing all hydrogen atoms in the benzene ring and hydroxyl groups . It is primarily utilized as an analytical standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for tracking metabolic pathways, studying reaction mechanisms, and verifying isotopic purity in pharmaceutical and environmental research .

Mechanism of Action

- Role : By interacting with skin cells, resorcinol helps remove hard, scaly, or roughened skin. It also exhibits antibacterial properties, making it effective against conditions like acne, seborrheic dermatitis, eczema, and warts .

- Resorcinol inhibits peroxidases in the thyroid, blocking the synthesis of thyroid hormones and causing goiter. It interferes with iodination of tyrosine and oxidation of iodide. In vitro studies show that resorcinol irreversibly inhibits lactoperoxidase (LPO) and thyroid peroxidase (TPO) through suicide inactivation .

Target of Action

Mode of Action

Biological Activity

1,3-Dihydroxybenzene-d6, also known as resorcinol-d6, is a deuterated derivative of resorcinol that has garnered attention due to its potential biological activities. This compound is structurally significant in various biochemical pathways and has been studied for its effects on cellular processes, including its role in enzyme inhibition and interaction with metal ions.

- Molecular Formula : C6H6O2 (deuterated)

- Molecular Weight : Approximately 110.11 g/mol

- Density : 1.84 g/cm³

- Detonation Velocity : 7.95 km/s (not directly related to biological activity but indicative of chemical stability) .

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Properties : Like other phenolic compounds, resorcinol-d6 can act as an antioxidant, scavenging free radicals and potentially reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.

- Enzyme Inhibition : It has been reported that resorcinol derivatives can inhibit enzymes such as carbonic anhydrase (CA). For instance, the binding affinity of this compound to carbonic anhydrases CA6 and CA9 was evaluated, showing inhibitory constants of 550 µM and 644 µM respectively . These enzymes play significant roles in physiological processes including pH regulation and carbon dioxide transport.

- Antiplatelet Activity : Research indicates that compounds containing the catechol ring structure exhibit antiplatelet aggregation activity. Studies on related compounds suggest that resorcinol derivatives may interfere with platelet activation pathways, which is critical in managing cardiovascular diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of resorcinol derivatives:

-

Study on Antiplatelet Aggregation :

- Objective : To evaluate the antiplatelet activity of new derivatives synthesized from catechol and resorcinol.

- Method : Platelet aggregation was induced using arachidonic acid and adenosine diphosphate.

- Findings : Compounds derived from resorcinol demonstrated significant inhibition of platelet aggregation at concentrations around 500 µM, suggesting potential therapeutic applications in stroke prevention .

-

Carbonic Anhydrase Inhibition Study :

- Objective : To assess the inhibitory effects of this compound on carbonic anhydrases.

- Methodology : Kinetic assays were performed to determine binding affinities.

- Results : The compound showed moderate inhibition of CA activity, indicating a possible role in regulating physiological processes affected by these enzymes .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Scientific Research Applications

Synthetic Chemistry

1.1 Chemical Synthesis and Reaction Mechanisms

1,3-Dihydroxybenzene-d6 serves as a valuable intermediate in organic synthesis. Its deuterated form allows for the tracing of reaction pathways and mechanisms due to the distinct NMR signals produced by deuterated compounds. For instance, it has been utilized in the synthesis of ladderanes, which are hydrocarbons with potential applications in nanotechnology and materials science . The ability to track the formation of ladderanes through NMR spectroscopy highlights the utility of this compound in elucidating complex reaction mechanisms.

1.2 Energetic Materials

Recent studies have demonstrated the conversion of 1,3-dihydroxybenzene into high-energy compounds such as 1,3-diamino-2,4,6-trinitrobenzene (DATB). This transformation is part of a broader strategy to develop polynitropolycyclic cage explosives . The use of resorcinol-d6 in such applications indicates its significance in the field of energetic materials, where precise control over molecular structure can lead to enhanced performance characteristics.

Materials Science

2.1 Polymer Chemistry

In polymer chemistry, this compound is employed as a building block for synthesizing various polymeric materials. Its hydroxyl groups facilitate cross-linking reactions that enhance the mechanical properties and thermal stability of polymers. This makes it an essential component in developing advanced materials used in coatings and adhesives.

2.2 Optoelectronic Devices

Ladderanes synthesized from this compound have shown promise in optoelectronic applications due to their unique electronic properties. These compounds can be integrated into devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells . The ability to manipulate the electronic properties through structural modifications opens new avenues for research in this area.

Biological Studies

3.1 Biocatalysis

Research has identified bacteria capable of catalyzing the regioselective carboxylation of this compound. For example, Pandoraea sp. has been shown to facilitate this transformation effectively . Such biocatalytic processes are crucial for developing sustainable methods for producing valuable chemical intermediates from renewable resources.

3.2 Pharmaceutical Applications

The deuterated form of resorcinol is also investigated for its potential pharmaceutical applications. Deuterated compounds often exhibit altered pharmacokinetics and metabolic profiles compared to their non-deuterated counterparts, which can lead to improved therapeutic efficacy and reduced side effects . Research into these aspects continues to expand the understanding of how modifications at the molecular level can influence drug development.

Case Studies

| Application Area | Description | Key Findings |

|---|---|---|

| Synthetic Chemistry | Used as an intermediate for ladderane synthesis | Enables tracking of reaction mechanisms via NMR |

| Energetic Materials | Converted into DATB for use in explosives | Enhances performance characteristics |

| Polymer Chemistry | Acts as a cross-linking agent in polymer synthesis | Improves mechanical properties and stability |

| Optoelectronics | Ladderanes from resorcinol used in OLEDs and solar cells | Unique electronic properties beneficial for devices |

| Biocatalysis | Bacterial conversion leading to regioselective carboxylation | Sustainable production methods developed |

| Pharmaceutical Research | Investigated for altered pharmacokinetics | Potential for improved therapeutic efficacy |

Q & A

Basic Research Questions

Q. How can 1,3-Dihydroxybenzene-d6 be synthesized with high isotopic purity?

- Methodological Answer : Deuterium incorporation typically employs acid-catalyzed deuterium exchange using deuterated solvents (e.g., D₂O) under reflux. For example, analogous deuterated aromatic compounds, such as 3,3'-Dichlorobenzidine-d6, achieve >98% isotopic purity via iterative exchange cycles . Post-synthesis, isotopic enrichment is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium distribution.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies residual protonation at exchangeable sites (e.g., hydroxyl groups), while ²H NMR quantifies deuterium incorporation.

- High-Resolution Mass Spectrometry (HRMS) : Measures exact mass to distinguish isotopic peaks (e.g., [M+D]⁺ vs. [M+H]⁺).

- Isotopic Purity Assay : Liquid chromatography (LC) coupled with MS detects non-deuterated impurities, as demonstrated for deuterated benzoic acid analogs .

Q. How is isotopic purity assessed and optimized during synthesis?

- Methodological Answer : Isotopic purity is quantified via mass spectrometry, comparing observed vs. theoretical isotopic distributions. Optimization involves adjusting reaction duration, temperature, and solvent deuteration levels. For instance, iterative deuterium exchange in acidic D₂O improves purity, as shown in deuterated benzidine derivatives .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability is assessed by monitoring deuterium retention under controlled humidity and temperature. Storage in inert atmospheres (e.g., argon) at -20°C minimizes proton back-exchange, a method validated for deuterated standards in environmental analysis .

Q. How does this compound function as a tracer in metabolic studies?

- Methodological Answer : As a deuterated analog, it enables tracking of phenolic metabolites via MS. For example, deuterated resorcinol derivatives are used to study hydroxylation pathways by comparing isotopic ratios in metabolic byproducts .

Advanced Research Questions

Q. How can experimental designs mitigate deuterium loss during kinetic studies with this compound?

- Methodological Answer : Use non-protic solvents (e.g., deuterated DMSO) and low temperatures to reduce kinetic isotope effects (KIEs). Internal standards (e.g., ¹³C-labeled analogs) correct for deuterium loss, as applied in deuterated drug metabolism studies .

Q. How to resolve contradictions in NMR data caused by solvent interactions?

- Methodological Answer : Solvent suppression techniques (e.g., presaturation) minimize interference from residual protons in deuterated solvents. Cross-validation with computational models (e.g., density functional theory for chemical shifts) enhances accuracy, as demonstrated in NIST spectroscopic databases .

Q. What strategies address discrepancies in kinetic isotope effects (KIEs) between deuterated and non-deuterated analogs?

- Methodological Answer : Conduct parallel experiments with ¹H and ²H analogs under identical conditions. Statistical tools (e.g., ANOVA) identify significant KIEs, while mechanistic studies (e.g., isotopic labeling of intermediates) clarify reaction pathways, as seen in deuterated thiadiazine research .

Q. How can researchers optimize reaction conditions to maximize deuteration efficiency?

- Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial design, systematically vary parameters (pH, temperature, solvent ratio). Response surface modeling identifies optimal conditions, a strategy validated in deuterated dioxin synthesis .

Q. How should contradictory data from isotopic tracing studies be analyzed for reliability?

- Methodological Answer : Apply empirical contradiction frameworks (e.g., falsification protocols) to test hypotheses against multiple datasets. For example, cross-referencing MS and NMR data with computational simulations ensures consistency, as proposed in intelligent data analysis (IDA) for medical diagnostics .

Comparison with Similar Compounds

Key Properties

- Melting Point: Not explicitly reported in the evidence, but the non-deuterated parent compound (resorcinol) melts at 110–111°C.

- Safety : Requires careful handling; direct eye contact necessitates immediate rinsing with water and medical consultation. Environmental release must be avoided .

The following table compares 1,3-dihydroxybenzene-d6 with structurally and functionally related compounds, emphasizing deuterated analogs, dihydroxybenzenes, and derivatives.

Structural and Functional Analysis

Deuterated vs. Non-Deuterated Analogs: this compound differs from its non-deuterated counterpart (resorcinol, CAS 108-46-3) in isotopic labeling, enabling precise detection in spectroscopic studies. Resorcinol itself is used in adhesives and dyes, whereas the deuterated form is restricted to analytical applications . Hydroquinone-d4 (deuterated hydroquinone) shares isotopic utility but lacks the meta-substituted hydroxyl groups of this compound, leading to distinct reactivity in redox reactions .

Comparison with Caffeic Acid: Caffeic acid (3,4-dihydroxybenzeneacrylic acid) includes a propenoic acid side chain, broadening its applications to pharmacology and cosmetics.

2,3-Dihydroxybenzoic Acid :

- This compound features a carboxylic acid group, enhancing its metal-chelating capacity. It is critical in synthesizing siderophores but lacks the deuterium labeling required for tracer studies .

Deuterated Pharmaceuticals (e.g., Xylazine-d6) :

- Xylazine-d6, a deuterated thiazine derivative, is structurally unrelated to this compound but exemplifies the broader use of deuterated standards in quantifying drug metabolites .

Properties

IUPAC Name |

1,2,3,5-tetradeuterio-4,6-dideuteriooxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H/i1D,2D,3D,4D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMLBKRAJCXXBS-UDDMDDBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])O[2H])[2H])O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733208 | |

| Record name | (~2~H_4_)Benzene-1,3-(~2~H_2_)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70938-00-0 | |

| Record name | (~2~H_4_)Benzene-1,3-(~2~H_2_)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70938-00-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.